molecular formula C19H26N2O3S B4683541 1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine

1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine

Cat. No.: B4683541
M. Wt: 362.5 g/mol
InChI Key: LZAWWWGGGNIOAT-UHFFFAOYSA-N
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Description

1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine is a complex organic compound with a unique structure that combines a furan ring, a sulfonyl group, and a piperazine ring

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-3-4-17-6-9-19(10-7-17)25(22,23)21-13-11-20(12-14-21)15-18-8-5-16(2)24-18/h5-10H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAWWWGGGNIOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. One common method involves the following steps:

    Preparation of 5-methyl-2-furylmethyl bromide: This can be achieved by brominating 5-methyl-2-furanmethanol using phosphorus tribromide (PBr3) under anhydrous conditions.

    Synthesis of 4-(4-propylphenyl)sulfonylpiperazine: This involves the sulfonylation of 4-propylphenylamine with piperazine in the presence of a sulfonyl chloride reagent.

    Coupling Reaction: The final step involves coupling the two intermediates using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be introduced under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-[(5-methylfuran-2-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine

Uniqueness

1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the sulfonyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine
Reactant of Route 2
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1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine

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